molecular formula C20H22N2O4 B3933417 (4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone

(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone

Cat. No. B3933417
M. Wt: 354.4 g/mol
InChI Key: VOLUMPQECOHXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as ENPPM, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to act as a competitive antagonist at the NMDA and AMPA receptors. This means that it binds to the receptors and prevents the binding of other molecules that would normally activate them. By blocking the activity of these receptors, (4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone can modulate the transmission of signals in the brain, which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to improve cognitive function in rats, as well as reduce anxiety and depression-like behaviors. It has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage or death.

Advantages and Limitations for Lab Experiments

(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has several advantages for use in scientific research. It is a well-characterized compound that can be produced in large quantities, and its mechanism of action is well-understood. It has also been shown to have a range of effects on brain function, which makes it a useful tool for studying neurological disorders. However, there are also limitations to its use. For example, its effects may be specific to certain brain regions or cell types, and its use may not be appropriate for all research questions.

Future Directions

There are many potential future directions for research on (4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is in the development of new drugs that target the NMDA and AMPA receptors, which could have applications in the treatment of neurological disorders. Another area of interest is in the study of the specific brain regions and cell types that are affected by (4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, which could provide insights into the underlying mechanisms of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration of (4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone for different research questions.

Scientific Research Applications

(4-ethoxyphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity against certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These receptors are involved in processes such as learning and memory, and their dysfunction has been implicated in various neurological disorders.

properties

IUPAC Name

(4-ethoxyphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-26-17-9-6-15(7-10-17)20(23)18-14-16(22(24)25)8-11-19(18)21-12-4-3-5-13-21/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLUMPQECOHXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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